2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide
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Overview
Description
3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is a complex organic compound that features both a chlorophenyl and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Amidation Reaction: The chlorophenyl intermediate is then reacted with formamide to form the formamido group.
Furan Incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[(2-BROMOPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE: Similar structure but with a bromine atom instead of chlorine.
3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE: Similar structure but with a thiophene ring instead of furan.
Uniqueness
3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is unique due to the combination of its chlorophenyl and furan moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H15ClN2O3 |
---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
2-chloro-N-[3-(furan-2-ylmethylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C15H15ClN2O3/c16-13-6-2-1-5-12(13)15(20)17-8-7-14(19)18-10-11-4-3-9-21-11/h1-6,9H,7-8,10H2,(H,17,20)(H,18,19) |
InChI Key |
ZCKIACZSWWZRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)NCC2=CC=CO2)Cl |
solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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